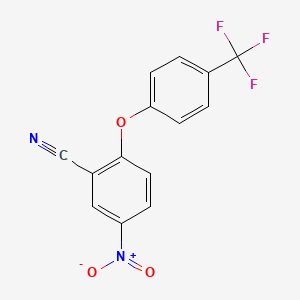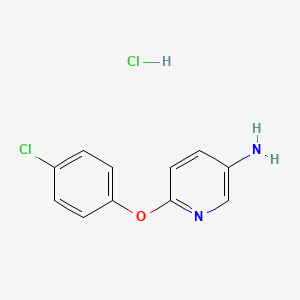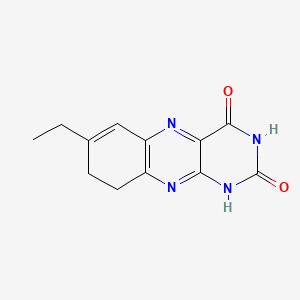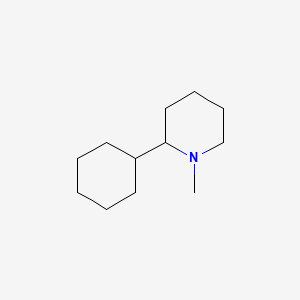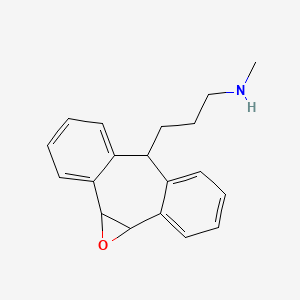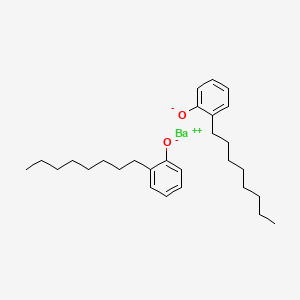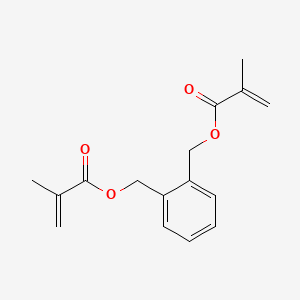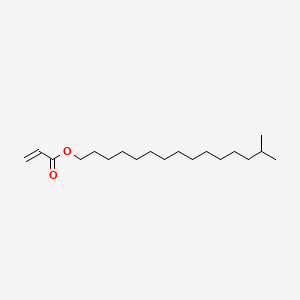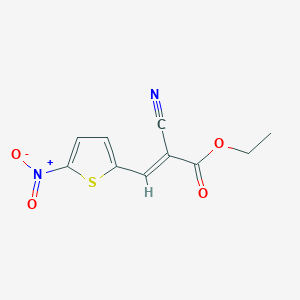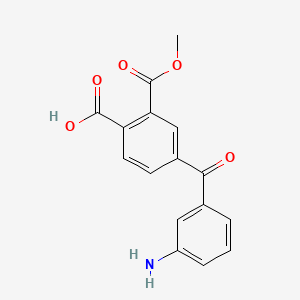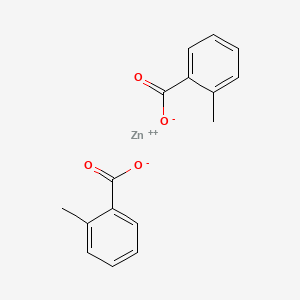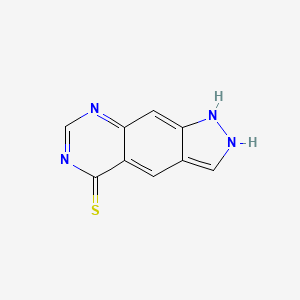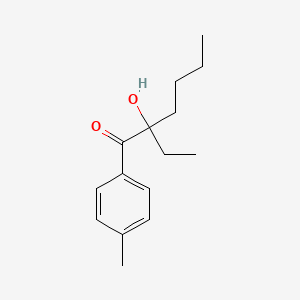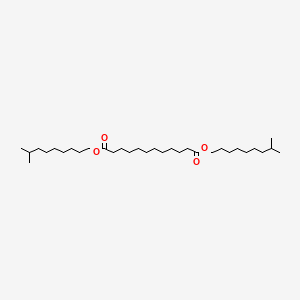
Diisodecyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisodecyl dodecanedioate is an ester compound derived from dodecanedioic acid and isodecyl alcohol. It is known for its excellent emollient properties, making it a valuable ingredient in cosmetic formulations. The compound is characterized by its ability to soften and smooth the skin, promote the formation of intimate mixtures between immiscible liquids, and reduce surface tension in cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisodecyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the purification of the ester product through distillation or other separation techniques to achieve high purity and yield. The use of organic solvents and alkali solutions can further enhance the purification process .
Análisis De Reacciones Químicas
Types of Reactions: Diisodecyl dodecanedioate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Dodecanedioic acid and isodecyl alcohol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Acidic or basic conditions to break the ester bond, yielding dodecanedioic acid and isodecyl alcohol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form dicarboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to primary alcohols.
Major Products Formed:
Hydrolysis: Dodecanedioic acid and isodecyl alcohol.
Oxidation: Dicarboxylic acids.
Reduction: Primary alcohols.
Aplicaciones Científicas De Investigación
Diisodecyl dodecanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the development of advanced coatings for medical implants and prosthetics.
Industry: Acts as a lubricant in high-performance machinery and as a surfactant in detergents and cleaning agents
Mecanismo De Acción
The mechanism of action of diisodecyl dodecanedioate involves its interaction with lipid bilayers in biological membranes. The compound integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid molecules, which are crucial for maintaining cellular integrity and function .
Comparación Con Compuestos Similares
Diisodecyl phthalate: Another ester used as a plasticizer, known for its flexibility-enhancing properties in plastics.
Diisononyl dodecanedioate: A similar ester with comparable applications in plasticizers and lubricants.
Uniqueness: Diisodecyl dodecanedioate stands out due to its superior emollient properties and its ability to form stable emulsions in cosmetic formulations. Its biodegradability and low toxicity make it an environmentally friendly alternative to other plasticizers and lubricants.
Propiedades
Número CAS |
63003-35-0 |
|---|---|
Fórmula molecular |
C32H62O4 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
bis(8-methylnonyl) dodecanedioate |
InChI |
InChI=1S/C32H62O4/c1-29(2)23-17-11-9-15-21-27-35-31(33)25-19-13-7-5-6-8-14-20-26-32(34)36-28-22-16-10-12-18-24-30(3)4/h29-30H,5-28H2,1-4H3 |
Clave InChI |
PJCONQOGIAEZNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


